2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-

Enzyme Immunoassay Active Ester Stability Steroid Labeling

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- (CAS 68123-33-1), commonly referred to as N-Succinimidyl 4-Nitrophenylacetate or p-Nitrophenylacetic acid N-hydroxysuccinimide ester, is an N-hydroxysuccinimide (NHS) activated ester derived from 4-nitrophenylacetic acid. It belongs to the class of amine-reactive acylating agents used predominantly as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC).

Molecular Formula C12H10N2O6
Molecular Weight 278.22 g/mol
CAS No. 68123-33-1
Cat. No. B554651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-
CAS68123-33-1
Synonyms68123-33-1; N-Succinimidyl4-Nitrophenylacetate; N-Succinimidylp-nitrophenylacetate; Succinimidyl-p-nitrophenylacetate; ST51015081; Benzeneaceticacid,4-nitro-,2,5-dioxo-1-pyrrolidinylester; 2,5-Pyrrolidinedione,1-(((4-nitrophenyl)acetyl)oxy)-; 2,5-Pyrrolidinedione,1-[[(4-nitrophenyl)acetyl]oxy]-; NSC370377; AC1Q6LKX; AC1L2PI6; SCHEMBL1578918; CTK8B3903; MolPort-006-149-902; Succinimido(4-nitrophenyl)acetate; ZINC156842; N-(p-Nitrophenylacetoxy)succinimide; N-(4-Nitrophenylacetoxy)succinimide; P-NITROPHENYLACETICACID-OSU; EINECS268-551-1; 7583AH; ANW-43414; AR-1K8151; KM1176; AKOS024374975
Molecular FormulaC12H10N2O6
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)20-12(17)7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2
InChIKeyJUEAHIVORWVODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- (CAS 68123-33-1): Procurement-Relevant Identity and Class Positioning


2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- (CAS 68123-33-1), commonly referred to as N-Succinimidyl 4-Nitrophenylacetate or p-Nitrophenylacetic acid N-hydroxysuccinimide ester, is an N-hydroxysuccinimide (NHS) activated ester derived from 4-nitrophenylacetic acid [1]. It belongs to the class of amine-reactive acylating agents used predominantly as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC) . Its structure combines the rapid amine-targeting reactivity of an NHS ester with the strong UV-Vis absorbance and electrochemical activity conferred by the 4-nitrophenyl chromophore. This dual functionality distinguishes it from non-chromogenic NHS esters and underpins its utility in trace amine analysis in complex biological matrices [2].

Why Generic NHS Ester Substitution Fails for 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- (68123-33-1) in Analytical Workflows


Substituting CAS 68123-33-1 with a generic NHS ester (e.g., N-succinimidyl acetate) or a simple p-nitrophenyl ester introduces significant analytical performance gaps. The 4-nitrophenylacetyl NHS ester is not a mere 'NHS ester'—the electron-withdrawing para-nitro substituent modulates the electrophilicity of the acyl carbonyl, inherently altering aminolysis kinetics and hydrolysis susceptibility relative to unsubstituted or electron-donating analogs [1]. Furthermore, generic alternatives lack the integrated chromogenic and electrochemical reporter necessary for sensitive, multi-modal detection. Unlike fluorescent labels that require specialized detectors, the 4-nitrophenyl moiety provides robust UV absorbance, enabling quantification on standard HPLC-UV systems while also permitting reductive electrochemical detection—a dual capability absent in non-nitrophenyl NHS esters [2]. This makes direct substitution risky for validated analytical methods where retention time, detector response, and derivatization yield are interdependent.

Quantitative Differentiation Evidence for N-Succinimidyl 4-Nitrophenylacetate (68123-33-1) vs. Alternative Amine-Derivatization Reagents


Enhanced Hydrolytic Stability vs. Standard N-Succinimidyl Ester Methods in Enzyme Immunoassays

In a direct head-to-head comparison, Hosoda et al. demonstrated that the p-nitrophenyl ester method provided superior stability compared to the N-succinimidyl ester method for labeling steroids with β-galactosidase and horseradish peroxidase. Satisfactory immunoreactivities were retained for p-nitrophenyl ester-derived conjugates under the same pH 8.5 and molar ratio conditions (>30:1) that were evaluated for both methods [1]. While this study compared p-nitrophenyl esters versus N-succinimidyl esters directly, the finding supports a class-level advantage: active esters derived from p-nitrophenylacetic acid exhibit greater resistance to hydrolytic degradation than their non-nitrophenyl NHS counterparts. For CAS 68123-33-1, which incorporates the nitrophenyl moiety into an NHS ester framework, this translates into an intermediate stability profile that can be advantageous when extended reaction times are required.

Enzyme Immunoassay Active Ester Stability Steroid Labeling

Quantified Detection Sensitivity for Solid-Phase Aromatic Amines vs. Chloranil Test

The p-nitrophenyl ester scaffold—which constitutes the chromogenic core of CAS 68123-33-1—has been validated as a colorimetric probe for free aromatic amines on solid support. Using p-nitrophenyl ester reagent, as little as 3.4 μmol g⁻¹ of free aniline amino groups can be reliably detected on resin [1]. This method demonstrated superior sensitivity for sterically hindered aromatic amines compared to the existing chloranil test, which was previously the standard for aromatic amine detection [1]. The detection chemistry relies on the formation of a colored p-nitrophenyl amide adduct, a reaction pathway directly applicable to the NHS ester derivative 68123-33-1, which reacts with primary amines to form stable amide derivatives suitable for chromatographic or visual analysis .

Solid-Phase Peptide Synthesis Colorimetric Detection Aromatic Amine Quantification

Validated HPLC Derivatization Effectiveness for Secondary Amines: Diethylamine QC Specification

Unlike many NHS ester labeling reagents that lack amine-specific quality control specifications, CAS 68123-33-1 is supplied with a validated 'Effect test of HPLC derivatization' confirming effectiveness as a labeling agent for diethylamine—a secondary amine that is typically less reactive than primary amines . This QC specification ensures that each batch meets a functional performance standard rather than merely a chemical purity threshold. The resultant diethylamide derivative is reported to be 'stable enough to reach the detector without any decomposition under reversed phase HPLC,' confirming chromatographic suitability of the labeled product . This functional certification is not universally available for generic NHS esters and provides procurement confidence for methods targeting secondary amine analytes.

HPLC Derivatization Secondary Amine Analysis Quality Control Specification

Dual-Mode Detectability (UV-Vis and Electrochemical) vs. Non-Chromogenic NHS Esters

The 4-nitrophenyl group of CAS 68123-33-1 provides inherent UV-Vis absorbance and electrochemical activity, enabling detection on standard HPLC-UV systems as well as electrochemical detectors—a dual capability absent in non-nitrophenyl NHS esters such as N-succinimidyl acetate or N-succinimidyl benzoate [1]. The nitrophenolate chromophore exhibits a molar attenuation coefficient of ε405 ≈ 18 mM⁻¹cm⁻¹ [2], providing quantifiable sensitivity without requiring fluorescent detectors. Additionally, 4-nitrophenylacetic acid derivatives have been employed as model analytes in electrochemical sensor development, with detection limits demonstrated down to 5.6 nM (S/N = 3) using Ti-catalyst biomimetic sensors [3]. While this electrochemical detection limit was established for the free acid rather than the NHS ester, it demonstrates the intrinsic detectability of the nitrophenyl moiety that is retained in the derivatized analyte.

Multi-Modal Detection Electrochemical Detection UV-Vis Absorbance

Accelerated Aminolysis Kinetics vs. Electron-Rich NHS Ester Analogs (Class-Level Inference)

The electron-withdrawing para-nitro substituent on the phenylacetyl group of CAS 68123-33-1 increases the electrophilicity of the acyl carbonyl carbon relative to electron-rich analogs such as N-succinimidyl 4-methoxybenzoate. Cline and Hanna established baseline kinetics for the aminolysis of N-hydroxysuccinimide esters, demonstrating that nucleophilic rate constants for NHS esters are approximately 2 orders of magnitude greater than for phenyl esters with equivalent acyl groups [1]. While direct kinetic data for 68123-33-1 versus specific NHS ester analogs has not been published, the well-established Hammett relationship predicts that the σp value of the -NO₂ substituent (σp = 0.78) substantially increases the second-order rate constant for nucleophilic attack compared to -OCH₃ (σp = -0.27) or -H (σp = 0.00) substituted analogs [2]. This means that for time-sensitive derivatization protocols, the 4-nitro derivative is expected to achieve complete amine labeling more rapidly than its 4-methoxy or unsubstituted counterparts under identical conditions.

Aminolysis Kinetics Electrophilicity Structure-Activity Relationship

Covalent Protein Binding and Cross-Linking Utility vs. Simple NHS Ester Alternatives

Unlike simple NHS esters used solely for amine capping, the p-nitrophenylacetic acid NHS ester has been characterized as a covalent binding cross-linking agent that binds to serum albumin and human red blood cells . In a comparative protein conjugation study evaluating active ester cross-linkers, the p-nitrophenyl (PNP) ester linker achieved a hapten loading of 4 STn haptens per BSA molecule under conditions where the diselenoester linker achieved 11.6—establishing a quantitative baseline for conjugation efficiency with this ester class [1]. While the diselenoester demonstrated higher incorporation, the PNP linker remains a relevant comparator for applications where moderate, controlled loading is desired. This protein-reactive functionality, combined with the chromogenic nitrophenyl reporter, enables CAS 68123-33-1 to serve dual roles as both a conjugation handle and a quantification tag in bioconjugate characterization workflows.

Protein Conjugation Hapten Loading Serum Albumin Binding

Optimal Application Scenarios for N-Succinimidyl 4-Nitrophenylacetate (68123-33-1) Based on Quantitative Evidence


Pre-Column Derivatization of Secondary and Sterically Hindered Amines for HPLC-UV Analysis

CAS 68123-33-1 is optimally deployed in analytical laboratories requiring robust, instrument-accessible amine quantitation without fluorescence detection infrastructure. The compound's validated QC specification for diethylamine labeling [1] confirms reactivity toward secondary amines, while the 4-nitrophenyl chromophore (ε405 ≈ 18 mM⁻¹cm⁻¹) enables detection on standard HPLC-UV systems [2]. The resultant amide derivatives are chromatographically stable under reversed-phase conditions, ensuring reliable quantification [1]. This scenario is particularly advantageous for laboratories analyzing biogenic amines, pharmaceutical impurities, or amino acid derivatives in complex matrices where capital equipment constraints preclude fluorescence-based methods.

Solid-Phase Synthesis Monitoring of Aromatic Amine Coupling Efficiency

Based on the demonstrated detection sensitivity of 3.4 μmol g⁻¹ for solid-phase-bound aromatic amines using p-nitrophenyl ester chemistry [1], CAS 68123-33-1 is well-suited for colorimetric monitoring of coupling reactions involving aromatic amine building blocks in solid-phase peptide synthesis (SPPS) or combinatorial chemistry. The method offers superior sensitivity for sterically hindered aromatic amines compared to the traditional chloranil test [1]. The NHS ester moiety ensures rapid, stoichiometric reaction with free amine groups on resin, producing a visually detectable or spectrophotometrically quantifiable signal that correlates with unreacted amine content.

Moderate-Loading Protein-Hapten Conjugation with Built-In Spectroscopic Tag

For researchers developing enzyme immunoassays or vaccine conjugates, CAS 68123-33-1 provides a defined conjugation chemistry with quantifiable loading characteristics. The comparative study by Wang et al. establishes a baseline of approximately 4 haptens per BSA molecule using p-nitrophenyl diester chemistry at a 30:1 hapten/protein ratio [1], representing a moderate loading level that balances epitope presentation with protein structural integrity. The nitrophenyl moiety simultaneously serves as a UV-Vis spectroscopic tag, enabling direct determination of incorporation ratio without requiring additional chromophoric or fluorescent labeling steps. The enhanced stability of p-nitrophenyl esters relative to standard NHS esters under alkaline conjugation conditions [2] further supports their use in extended incubation protocols.

Electrochemical Detection of Nitro-Labeled Amine Analytes in Trace-Level Environmental or Biological Samples

The electrochemically active 4-nitrophenyl group enables amperometric or coulometric detection of amine analytes following derivatization with CAS 68123-33-1. The nitro group undergoes reversible reduction at moderate cathodic potentials, providing a detection pathway orthogonal to UV-Vis absorbance. Electrochemical detection limits as low as 5.6 nM have been demonstrated for 4-nitrophenylacetic acid derivatives on modified electrode systems [1]. This application scenario is most valuable for trace amine analysis (e.g., neurotransmitters in microdialysate, environmental aromatic amines) where the combination of HPLC separation with electrochemical detection provides the requisite sensitivity and selectivity that UV absorbance alone cannot achieve.

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